2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17F2N3O and a molecular weight of 257.28 g/mol This compound features a piperazine ring substituted with a 4-amino-2,3-difluorophenyl group and an ethanol moiety
Vorbereitungsmethoden
The synthesis of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol typically involves the reaction of 4-amino-2,3-difluoroaniline with piperazine in the presence of ethanol. The reaction conditions often include heating and the use of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The amino and fluoro groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(4-(4-Amino-2,3-difluorophenyl)piperazin-1-yl)ethanol can be compared with other similar compounds, such as:
1-Piperazineethanol, 4-(4-amino-2,3-difluorophenyl)-: This compound shares a similar structure but may have different biological activities and applications.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: . The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and fluoro groups, which confer unique reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C12H17F2N3O |
---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
2-[4-(4-amino-2,3-difluorophenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H17F2N3O/c13-11-9(15)1-2-10(12(11)14)17-5-3-16(4-6-17)7-8-18/h1-2,18H,3-8,15H2 |
InChI-Schlüssel |
MWGOKPXAFCTCAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCO)C2=C(C(=C(C=C2)N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.